4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. With the molecular formula C12H10N3, this compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. The compound is primarily studied for its fluorescence properties and potential uses in organic electronics and pharmaceuticals.
This compound can be classified under organic compounds, specifically as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their reactivity and biological activity. The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile typically involves condensation reactions between various starting materials, such as aldehydes and nitriles, often facilitated by acidic or basic catalysts.
The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile can be achieved through several methods. A notable approach involves a one-pot condensation reaction of a suitable aldehyde with benzil and ammonium acetate in glacial acetic acid. This method allows for the efficient formation of the imidazole ring while incorporating the benzonitrile moiety.
The molecular structure of 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile features a benzonitrile group attached to a 4,5-dihydro-1H-imidazole ring. The imidazole ring contributes to the compound's electronic properties, making it suitable for applications in fluorescence.
4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile can participate in various chemical reactions due to the presence of functional groups within its structure.
The mechanism of action for 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile primarily involves its interactions at the molecular level, particularly concerning its fluorescence properties. Upon excitation by light, electrons in the compound are promoted to higher energy states, leading to the emission of blue light when they return to their ground state.
4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile has several potential applications:
Imidazole-based pharmacophores permeate clinical medicine due to their capacity to form diverse non-covalent interactions (hydrogen bonding, van der Waals forces, hydrophobic effects) with biological macromolecules. This adaptability translates into multifunctional therapeutic activities across infectious diseases, oncology, metabolic disorders, and neurology. Approximately 33% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with imidazole representing a predominant scaffold [5].
Table 1: Clinically Approved Imidazole-Containing Drugs and Therapeutic Applications
Drug Name | Core Structure | Therapeutic Category | Molecular Target |
---|---|---|---|
Ketoconazole | Imidazole | Antifungal | Lanosterol 14α-demethylase |
Cimetidine | Imidazole | Antiulcerative | Histamine H₂ receptor |
Olmesartan | Imidazole-derived | Antihypertensive | Angiotensin II receptor |
Copanlisib* | Imidazoline | Antineoplastic | PI3K kinase |
AZD5438* | Imidazopyridine | Antineoplastic (investigational) | CDK9 kinase |
*Contains reduced or fused imidazole variants [4] [2] [5].
The structural evolution from imidazole to 4,5-dihydro-1H-imidazole (imidazoline) enhances target selectivity through conformational restraint. Imidazolines retain hydrogen-bonding capacity via the N-H group and sp³-hybridized C4/C5 atoms while exhibiting altered basicity (pKa ~7.5–8.5). This enables selective interactions with receptors like α₂-adrenergic receptors or enzymes such as phosphoinositide 3-kinases (PI3K). Copanlisib exemplifies this, where its imidazoline core contributes to selective PI3K inhibition and FDA approval for lymphoma [4]. Similarly, CDK9 inhibitors like AZD5438 and its derivatives (e.g., LB-1) incorporate imidazole fusion scaffolds to achieve nanomolar potency (IC₅₀ = 9.22 nM) in colorectal cancer models [2]. These cases underscore the scaffold’s capacity for molecular optimization via ring saturation or fusion, enhancing pharmacokinetic properties and target affinity.
Molecular Architecture and Electronic Properties
4-(4,5-Dihydro-1H-imidazol-2-yl)benzonitrile (C₁₀H₉N₃; MW: 171.21 g/mol) integrates two pharmacophores:
Table 2: Physicochemical and Structural Properties of 4-(4,5-Dihydro-1H-imidazol-2-yl)benzonitrile
Property | Value/Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₁₀H₉N₃ | Optimal size for blood-brain barrier penetration |
Hydrogen Bond Donors | 1 (N-H of imidazoline) | Binds catalytic residues in enzymes |
Hydrogen Bond Acceptors | 3 (N-imine, N≡C) | Interacts with Ser/Thr/Tyr residues |
Dipole Moment (Estimated) | ~7.5 D | Enhanced solvation and target affinity |
LogP (Predicted) | 1.8 ± 0.3 | Balanced lipophilicity for cellular uptake |
Aromatic Systems | 1 (benzene ring) | Facilitates π-stacking with protein aromatics |
Bioisosteric Flexibility and Design Applications
The benzonitrile moiety serves as a versatile bioisostere for carboxylic acids, azides, or nitro groups, modulating solubility and metabolism without compromising target affinity. Its electron-deficient π-system stabilizes charge-transfer complexes with Trp/Tyr residues, while the imidazoline’s N-H enables salt bridge formation with Asp/Glu [5]. This dual functionality explains its incorporation into hybrid molecules like RAGE inhibitors (e.g., compound 7k in imidazole-phthalazine hybrids), where benzonitrile derivatives demonstrated IC₅₀ values <100 μM by disrupting AGE-RAGE signaling in inflammatory diseases [4].
Synthetic Accessibility and Derivative Libraries
The compound’s synthesis typically exploits condensation reactions between 4-cyanobenzaldehyde and ethylenediamine derivatives under mild conditions. This route enables combinatorial diversification:
These strategies have yielded libraries like hydrazonomethylbenzonitriles (e.g., 7a–m), where structural variations influence antioxidant and antiproliferative activities. Although initial screens against 60 cancer cell lines showed limited cytotoxicity, significant ABTS radical scavenging (IC₅₀ = 52.77 µg/mL for analog 6j) and RAGE antagonism were observed [4], highlighting the scaffold’s potential in oxidative stress and inflammation.
Therapeutic Target Engagement
The compound’s hybrid architecture enables multitarget engagement:
Ongoing exploration focuses on structural hybrids like phthalazine-imidazolines or sulfonamide derivatives to amplify these effects [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9